
1-(Benzenesulfonyl)-4-bromo-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-4-bromo-2-methylbenzene is an organic compound that belongs to the class of benzenesulfonyl derivatives It is characterized by the presence of a benzenesulfonyl group attached to a benzene ring, which is further substituted with a bromine atom and a methyl group
Vorbereitungsmethoden
The synthesis of 1-(Benzenesulfonyl)-4-bromo-2-methylbenzene can be achieved through several synthetic routes. One common method involves the sulfonylation of 4-bromo-2-methylbenzene using benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
1-(Benzenesulfonyl)-4-bromo-2-methylbenzene undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with sodium methoxide can yield the corresponding methoxy derivative .
-
Oxidation Reactions: : The methyl group in the compound can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide .
-
Reduction Reactions: : The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride .
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-4-bromo-2-methylbenzene has a wide range of scientific research applications, including:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
-
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as a lead compound for the development of new therapeutic agents .
-
Medicine: : In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for drug discovery .
-
Industry: : The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of dyes and polymers .
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-4-bromo-2-methylbenzene involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt key biological pathways, resulting in the desired therapeutic effects .
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific application. For example, in antimicrobial applications, the compound may target bacterial enzymes, while in anticancer applications, it may inhibit key signaling pathways involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfonyl)-4-bromo-2-methylbenzene can be compared with other similar compounds, such as:
-
Benzenesulfonyl Chloride: : Unlike this compound, benzenesulfonyl chloride lacks the bromine and methyl substituents. This difference in structure can lead to variations in reactivity and applications .
-
4-Bromo-2-methylbenzenesulfonamide: : This compound contains a sulfonamide group instead of a sulfonyl group. The presence of the sulfonamide group can influence the compound’s biological activity and chemical reactivity .
-
2-Methylbenzenesulfonyl Fluoride: : The fluoride derivative has different reactivity compared to the bromine-substituted compound. This difference can affect its use in various chemical reactions and applications .
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5324-75-4 |
|---|---|
Molekularformel |
C13H11BrO2S |
Molekulargewicht |
311.20 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-4-bromo-2-methylbenzene |
InChI |
InChI=1S/C13H11BrO2S/c1-10-9-11(14)7-8-13(10)17(15,16)12-5-3-2-4-6-12/h2-9H,1H3 |
InChI-Schlüssel |
OJNHPSZKKXOKBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


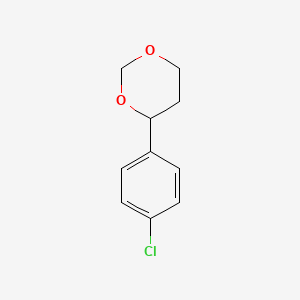


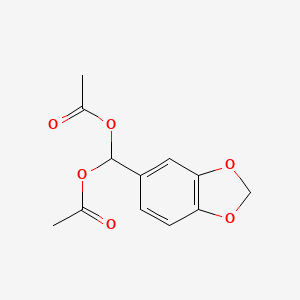
![1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B14724604.png)
![N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride](/img/structure/B14724609.png)
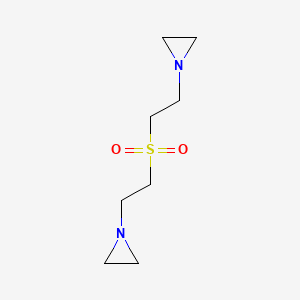


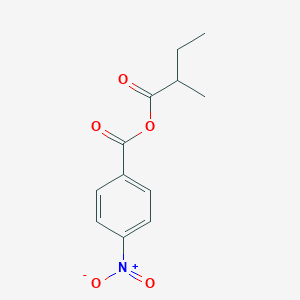
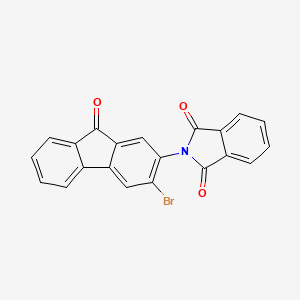
![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)
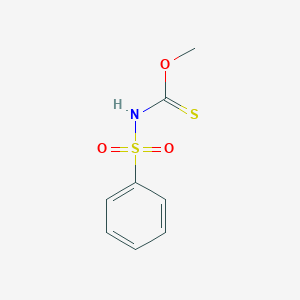
![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B14724665.png)
